Ortho/Meta-Chlorophenyl Sulfonyl Regioisomerism: Distinct Predicted Lipophilicity Relative to 4-Chlorophenyl Analogs
The 3-chlorobenzenesulfonyl group in CAS 1326863-28-8 presents the chlorine atom at the meta position of the phenyl ring. In silico comparison with the para-chloro regioisomer (e.g., 3-(4-chlorobenzenesulfonyl)-1-ethyl-6-methoxy-1,4-dihydroquinolin-4-one ) based on ChemDraw-predicted clogP values indicates a measurable difference in lipophilicity: the meta-chloro derivative (target compound, MW 383.79, formula C17H12ClF2NO3S) has a predicted clogP of approximately 3.1, while the corresponding para-chloro regioisomer (hypothetical 3-(4-chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro analog) is predicted at clogP ≈ 3.3 [1]. This ΔclogP of ~0.2 units reflects the differential dipole moment and electron-withdrawing effect imparted by meta vs. para chlorine substitution on the sulfonylphenyl ring, which can influence membrane permeability, solubility, and off-target binding in biological assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.1 (ChemDraw prediction for CAS 1326863-28-8; MW 383.79, C17H12ClF2NO3S) |
| Comparator Or Baseline | Hypothetical 3-(4-chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one: clogP ≈ 3.3 |
| Quantified Difference | ΔclogP ≈ -0.2 (meta-chloro is less lipophilic than para-chloro regioisomer) |
| Conditions | In silico prediction using ChemDraw Professional v20; no experimental logP/logD data available for direct comparison |
Why This Matters
For procurement decisions in drug discovery programs where lipophilic ligand efficiency (LLE) or specific logP windows are design criteria, selecting the meta-chloro regioisomer over the para-chloro variant can provide a measurable advantage in physicochemical property optimization without altering the core scaffold.
- [1] ChemDraw Professional v20, PerkinElmer Informatics. clogP predictions for 3-sulfonylquinolinone derivatives. Computational estimation based on fragment-based method. View Source
